molecular formula C27H31N3O2 B4028166 N2,N5-BIS(4-PHENYLBUTYL)PYRIDINE-2,5-DICARBOXAMIDE

N2,N5-BIS(4-PHENYLBUTYL)PYRIDINE-2,5-DICARBOXAMIDE

Cat. No.: B4028166
M. Wt: 429.6 g/mol
InChI Key: BLUKOTSAFJFGPV-UHFFFAOYSA-N
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Description

N2,N5-BIS(4-PHENYLBUTYL)PYRIDINE-2,5-DICARBOXAMIDE is a chemical compound with the molecular formula C27H31N3O2 and a molecular weight of 429.55 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with two carboxamide groups and two phenylbutyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

N2,N5-BIS(4-PHENYLBUTYL)PYRIDINE-2,5-DICARBOXAMIDE has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-BIS(4-PHENYLBUTYL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with 4-phenylbutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N2,N5-BIS(4-PHENYLBUTYL)PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N2,N5-BIS(4-PHENYLBUTYL)PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N2,N5-BIS(4-BUTYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: Similar structure but with butylphenyl groups instead of phenylbutyl groups.

    N2,N5-BIS(4-METHYLBUTYL)PYRIDINE-2,5-DICARBOXAMIDE: Similar structure but with methylbutyl groups instead of phenylbutyl groups.

Uniqueness

N2,N5-BIS(4-PHENYLBUTYL)PYRIDINE-2,5-DICARBOXAMIDE is unique due to the presence of phenylbutyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-N,5-N-bis(4-phenylbutyl)pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2/c31-26(28-19-9-7-15-22-11-3-1-4-12-22)24-17-18-25(30-21-24)27(32)29-20-10-8-16-23-13-5-2-6-14-23/h1-6,11-14,17-18,21H,7-10,15-16,19-20H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUKOTSAFJFGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CN=C(C=C2)C(=O)NCCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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